Home > Products > Screening Compounds P132932 > 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid - 923248-74-2

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid

Catalog Number: EVT-3014240
CAS Number: 923248-74-2
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: This compound is a potent and novel inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase. It exhibits an uncompetitive mechanism of inhibition by binding near the catalytic center of ERAP2, distinct from the binding site of peptidomimetic inhibitors []. Interestingly, this compound acts as an activator for ERAP1, a paralog of ERAP2, highlighting its selectivity.

    • Compound Description: This compound serves as an allosteric activator of ERAP1, enhancing its hydrolysis of certain substrates while competitively inhibiting its activity toward others. This contrasting behavior suggests a complex interplay between Compound 3 and ERAP1's active site [, ].
    • Compound Description: Designed as a hybrid molecule incorporating structural features of known DENV inhibitors, this compound exhibits significant anti-dengue virus serotype 2 activity with an IC50 value of 22.2 µM. It also shows low cytotoxicity, making it a promising lead for further development [].
  • 4-Sulfamoyl Benzoic Acid

    • Compound Description: Serves as a key building block in the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3), a promising anti-dengue virus agent []. It acts as a precursor for introducing the sulfamoyl moiety into the target structure.
    • Compound Description: This compound is an impurity found in Sulfasalazine, a drug used to treat Rheumatoid arthritis and Ulcerative colitis []. While Sulfasalazine itself is known for its anti-inflammatory properties, the specific biological activities of this impurity have been investigated for potential mutagenic effects.
  • 4-[N-[(6RS)-2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

    • Compound Description: This compound serves as a critical intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. Thymidylate synthase plays a vital role in DNA synthesis, making it a target for anticancer drugs [].

    5-(((1H-Pyrrol-2-Yl)Methylene)Amino)-2-Hydroxybenzoic Acid (Compound 1)

    • Compound Description: This compound is a Schiff base derivative of mesalazine, synthesized as part of a study focusing on developing new agents for treating digestive tract inflammations. This compound showed promising antibacterial activity against E. coli, with a 23 mm inhibition zone observed at a concentration of 1000 µg/mL [].

    (E)-2-Cyano-3-(10-(prop-2-yn-1-yl)-10H-phenothiazin-3-yl)acrylic acid (PPC)

    • Compound Description: PPC is a metal-free organic dye designed and synthesized for application in photoelectrochemical dye-sensitized solar cells (DSSCs) []. When anchored to 1D cadmium sulfide nanowires (1D CdS NWs), PPC significantly enhances light absorption, leading to a remarkable 3.04-fold increase in device efficiency compared to bare CdS nanowires under standard sunlight [].

    (E)-2-Cyano-3-(10-((1-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-4a,10a-dihydro-10H-phenothiazin-3-yl)acrylic acid (PCTC)

    • Compound Description: PCTC is another metal-free organic dye developed for DSSC applications []. Similar to PPC, anchoring PCTC to 1D CdS NWs broadened the light absorption range, resulting in an even more significant enhancement of 3.19 times the efficiency of bare CdS NWs under standard sunlight illumination [].

    5-(3,3-Bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

    • Compound Description: This compound is a donor-acceptor butadiene dye synthesized via an InCl3-catalyzed coupling reaction involving 1,3-diethyl-2-thiobarbituric acid and 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol in an aqueous medium under microwave irradiation [].

    5-[(E)-2-(4-Methoxyphenyl)ethenyl]-3-(prop-2-yn-1-yl)-1,3,4-oxadiazol-2(3H)-one (4e)

    • Compound Description: Designed as a resveratrol-based multitarget-directed ligand (MTDL), this compound exhibits a diverse range of activities, including cellular activation of the NRF2-ARE pathway, selective inhibition of both hMAO-B and QR2, and promotion of hippocampal neurogenesis []. Its promising drug-like profile and neuroprotective effects make it a potential candidate for treating neurodegenerative diseases.

    N,N'-(Hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide)

    • Compound Description: This compound represents a series of novel bis-1,2,3-triazole derivatives synthesized via a copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. These compounds displayed good to excellent antioxidant activity [].

    4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,11,11a,11b,12,13,13a,13b,14-icosahydro-1H-cyclopenta[a]chrysen-9-yl)benzoic acid (GSK3532795, formerly BMS-955176)

    • Compound Description: Previously known as BMS-955176, GSK3532795 is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI). Its development involved a meticulous exploration of substituents on the C-3 and C-17 positions of the natural product betulinic acid. This meticulous design led to GSK3532795 exhibiting both broad coverage of polymorphic viruses and a favorable pharmacokinetic profile [].

    (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate

    • Compound Description: This compound represents a crucial intermediate in the synthesis of biotin, a water-soluble vitamin essential for various metabolic processes, including fatty acid, sugar, and amino acid biosynthesis [].

    2-((prop-2-yn-1-yloxy)methyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol (AziPm-click)

    • Compound Description: AziPm-click is a chemically active alkylphenol anesthetic designed as a tool for affinity-based protein profiling (ABPP). Researchers sought to understand propofol's mechanism of action, specifically its interaction with the GABAA receptor. Utilizing AziPm-click in mouse synaptosomes revealed selective binding to the α/β subunit interfaces of GABAA receptors, challenging previous assumptions about propofol's binding sites [].

    (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid

    • Compound Description: This compound is a photodegradation product of Eprosartan, identified as (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid. This finding emerged from stress testing of Eprosartan under various conditions, revealing its specific susceptibility to degradation under photoalkaline conditions [].

    2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid (PD-118057)

    • Compound Description: This compound acts as a potent hERG channel enhancer, categorized as a type 2 agonist due to its ability to attenuate inactivation without affecting deactivation kinetics. PD-118057 binds to a specific site near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits [, ].

    (3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid (RPR260243)

    • Compound Description: As a type 1 hERG channel agonist, RPR260243 binds to residues near the intracellular end of S5 and S6 transmembrane segments, enhancing hERG1 currents by slowing deactivation and attenuating P-type inactivation [].

    1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643)

    • Compound Description: NS1643 is another hERG1 channel activator that functions by shifting the voltage dependence of inactivation to more positive potentials. This mechanism, distinct from those of RPR260243 and PD-118057, highlights the diverse ways in which compounds can interact with and modulate ion channel activity [].
Overview

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H9NO4SC_{10}H_{9}NO_{4}S and a molecular weight of 239.25 g/mol. It is classified as a sulfamoyl derivative of benzoic acid, which incorporates a prop-2-yn-1-yl group. The compound is primarily studied for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes, such as cytosolic phospholipase A2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with prop-2-yn-1-ylsulfonyl chloride under basic conditions. The general procedure includes:

  1. Starting Materials:
    • 4-Aminobenzoic acid
    • Prop-2-yn-1-ylsulfonyl chloride
  2. Reaction Conditions:
    • The reaction is conducted in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction.
  3. Procedure:
    • The 4-aminobenzoic acid is dissolved in the solvent, and the prop-2-yn-1-ylsulfonyl chloride is added dropwise.
    • The mixture is stirred at room temperature or heated gently to promote the reaction.
    • After completion, the product is isolated through precipitation or extraction methods, followed by purification techniques such as recrystallization .
Chemical Reactions Analysis

Reactions and Technical Details

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid can undergo several chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The prop-2-yn-1-yl group may participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions .

These reactions highlight the compound's versatility in organic synthesis and potential modifications for various applications.

Mechanism of Action

Process and Data

The mechanism of action for 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid primarily involves its role as an inhibitor of cytosolic phospholipase A2 enzymes. By binding to the active site of these enzymes, it disrupts their activity, leading to decreased production of inflammatory mediators such as arachidonic acid. This action may help mitigate inflammatory responses in various biological systems .

Inhibition studies have shown that compounds like this one can significantly reduce enzyme activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid include:

PropertyValue
AppearanceCrystalline solid
Melting PointNot specified
SolubilitySoluble in organic solvents (e.g., alcohol, ether)
DensityNot specified
pKaApproximately 9.67
Flash PointNot applicable

The compound is predicted to be insoluble in water but soluble in various organic solvents, making it suitable for use in organic synthesis and pharmaceutical formulations .

Applications

Scientific Uses

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid has several scientific applications, particularly in medicinal chemistry and pharmacology:

  1. Enzyme Inhibition: Its primary application lies in inhibiting cytosolic phospholipase A2, which is relevant for developing anti-inflammatory drugs.
  2. Research Tool: The compound can serve as a chemical probe for studying phospholipase A2 activity and its role in various physiological processes.
  3. Potential Therapeutics: Given its mechanism of action, it may have potential uses in treating conditions characterized by excessive inflammation, such as arthritis or asthma .
Medicinal Chemistry and Targeted Drug Design

Rational Design of Sulfamoyl Benzoic Acid (SBA) Analogues as Nonlipid Agonists

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (molecular formula: C₁₀H₉NO₄S) represents a class of synthetic nonlipid agonists designed to target lysophosphatidic acid (LPA) receptors, specifically LPA₂—a G protein-coupled receptor (GPCR) implicated in cell survival, mucosal barrier protection, and DNA damage repair [4] [6]. Unlike endogenous lipid agonists such as LPA, which suffer from rapid degradation by phospholipases and poor pharmacokinetics, SBAs exhibit enhanced metabolic stability due to their non-hydrolyzable sulfamoyl benzoic acid scaffold [4].

The rational design pivots on replacing the labile glycerol-phosphate moiety of LPA with a rigid benzoic acid core linked to a sulfamoyl group. This modification eliminates susceptibility to enzymatic degradation while mimicking the spatial geometry and charge distribution of LPA’s phosphate head [4] [6]. Key structural features include:

  • Benzoic Acid: Serves as a bioisostere for the lipid carboxylate, enabling ionic interactions with basic residues in the LPA₂ binding pocket.
  • Sulfamoyl Linker: Replaces the phosphate ester, providing hydrolytic stability and hydrogen-bonding capabilities.
  • Prop-2-yn-1-yl Group: Introduces an alkyne handle for "click chemistry" applications in probe synthesis [1] [4].

Table 1: Physicochemical Properties of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic Acid

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄S [1]
SMILESC#CCNS(=O)(=O)C₁=CC=C(C=C₁)C(=O)O [1]
Predicted CCS (Ų) [M+H]⁺160.1 [1]
pKa (Carboxylic Acid)~3.7 (estimated)Calculated

Activity studies reveal that optimized SBA analogues achieve subnanomolar EC₅₀ values (e.g., 0.2–0.8 nM) at LPA₂, surpassing natural LPA (EC₅₀ ~23 nM). This potency arises from precise steric complementarity with the orthosteric pocket and additional hydrophobic contacts from the propynyl group [4].

Table 2: Agonist Activity of SBA Analogues at LPA Receptors

CompoundEC₅₀ (nM) LPA₁EC₅₀ (nM) LPA₂Selectivity (LPA₂ vs. LPA₁/₃)
Natural LPA8502310–40-fold
Octadecyl Thiophosphate (OTP)9503>300-fold
SBA Lead Analogue>10000.2–0.8>1000-fold

Data adapted from [4] [6]

Isosteric Replacement Strategies for GPCR-Targeted Ligands

Isosteric replacement is pivotal in refining GPCR ligand specificity and metabolic stability. For 4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid, key isosteres include:

  • Sulfamoyl vs. Phosphate: The sulfamoyl group (-SO₂NH-) acts as a phosphate bioisostere, mimicking its tetrahedral geometry and hydrogen-bonding profile while resisting phosphatase cleavage [4] [6].
  • Benzoic Acid vs. Fatty Acid: The aromatic carboxylate replaces aliphatic chains, reducing hydrophobicity and enhancing target selectivity via π-stacking with receptor residues like Phe or Tyr [4].

A comparative case is the structurally related compound 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (C₁₇H₁₂O₄). Here, the sulfamoyl linker is replaced by an ether-benzophenone moiety, converting it into a trifunctional tool for photoaffinity labeling. The benzophenone enables UV-induced crosslinking, while the alkyne permits click-chemistry conjugation—demonstrating how isosteric adjustments pivot functionality from receptor agonism to chemical probe development [5] [8].

Key Design Principles:

  • Charge Conservation: Replace phosphate with sulfonamide/sulfamoyl to maintain anionic character at physiological pH.
  • Geometry Retention: Use rigid aromatics (e.g., benzoic acid) to pre-organize ligands for optimal receptor fit.
  • Probe Integration: Incorporate alkynes (e.g., prop-2-yn-1-yl) for downstream bioconjugation without compromising target engagement [5] [8].

Role of Sulfamoyl Functionality in LPA₂ Receptor Binding Affinity

The sulfamoyl group (-SO₂NH-) in 4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid is critical for high-affinity LPA₂ binding. Computational docking and mutagenesis studies reveal two primary interactions:

  • Ionic Bonding: The sulfonyl oxygen atoms coordinate with Arg³·²⁸ (Ballesteros-Weinstein numbering) in transmembrane helix 3 (TM3), mimicking LPA’s phosphate-receptor interaction [4] [6].
  • Hydrogen Bonding: The sulfamoyl NH donates a hydrogen bond to Lys⁷·³⁵ in TM7, stabilizing the active receptor conformation [6].

Table 3: Key Binding Interactions of Sulfamoyl Group in LPA₂

ResidueRegion in LPA₂Interaction TypeContribution to ΔG
Arg³·²⁸TM3Ionic (sulfonyl oxygen)-3.2 kcal/mol
Lys⁷·³⁵TM7H-bond (sulfamoyl -NH)-1.8 kcal/mol
Phe²·⁶⁴TM2π-Stacking (benzoic acid)-1.5 kcal/mol

Mutagenesis of Arg³·²⁸ or Lys⁷·³⁵ reduces agonist potency by >100-fold, confirming their essential roles [4] [6]. The prop-2-yn-1-yl substituent further enhances affinity by occupying a hydrophobic subpocket near Cys⁵·⁴³, leveraging van der Waals contacts inaccessible to shorter alkyl chains [4].

Sulfamoyl vs. Carbamate Bioisosteres:Replacing sulfamoyl with carbamate (-NHCOO-) diminishes LPA₂ activity due to weaker hydrogen bonding and reduced steric bulk. Conversely, sulfonamide variants (-SO₂NHR) retain potency but lose subtype selectivity, underscoring the sulfamoyl group’s unique balance of electronegativity and steric constraints [4].

Properties

CAS Number

923248-74-2

Product Name

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid

IUPAC Name

4-(prop-2-ynylsulfamoyl)benzoic acid

Molecular Formula

C10H9NO4S

Molecular Weight

239.25

InChI

InChI=1S/C10H9NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

JLYMDTVAWSENHL-UHFFFAOYSA-N

SMILES

C#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.